![molecular formula C12H10N2O5 B3008063 N,N-dimethyl-6-nitro-2-oxo-2H-chromene-3-carboxamide CAS No. 432009-46-6](/img/structure/B3008063.png)
N,N-dimethyl-6-nitro-2-oxo-2H-chromene-3-carboxamide
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Overview
Description
Scientific Research Applications
Cyanoacetylation of Amines
N,N-dimethyl-6-nitro-2-oxo-2H-chromene-3-carboxamide: can serve as a precursor for cyanoacetamide derivatives. Here’s how:
- Synthesis Method : The compound can be prepared by treating various substituted aryl or heteryl amines with alkyl cyanoacetates. This versatile and economical method yields N-substituted cyanoacetamide compounds .
- Utility : Cyanoacetamide derivatives are privileged structures, and they play a crucial role in heterocyclic synthesis. The active hydrogen on C-2 of these compounds participates in condensation and substitution reactions. Additionally, their diverse biological activities have drawn attention from biochemists .
Amination and Formylation
- Application : N,N-dimethyl-6-nitro-2-oxo-2H-chromene-3-carboxamide can be used as a versatile synthon for amination (R-NMe2) and formylation (R-CHO) reactions . These transformations are valuable in organic synthesis.
Single Carbon Source and Methylene Group Synthesis
- Utility : The compound serves as a single carbon source (R-C) and a methylene group (R-CH2) synthon. These reactions are essential for constructing complex molecules .
Cyanation and Amidoalkylation
- Applications :
- Cyanation (R-CN) : N,N-dimethyl-6-nitro-2-oxo-2H-chromene-3-carboxamide participates in cyanation reactions, leading to the introduction of cyano groups .
- Amidoalkylation (-R) : It can also be involved in amidoalkylation processes, where the amide group (-CONMe2) is incorporated into other molecules .
Carbonylation and Heterocycle Synthesis
- Significance : The compound contributes to carbonylation (R-CO) reactions, which are essential for building carbonyl-containing compounds .
- Heterocycle Synthesis : N,N-dimethyl-6-nitro-2-oxo-2H-chromene-3-carboxamide acts as a building block for acyclic, carbocyclic, and fused heterocyclic derivatives . Its reactivity enables the formation of diverse heterocyclic structures.
Chemotherapeutic Agents
Future Directions
properties
IUPAC Name |
N,N-dimethyl-6-nitro-2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O5/c1-13(2)11(15)9-6-7-5-8(14(17)18)3-4-10(7)19-12(9)16/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSBLEPFZGOZNGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC2=C(C=CC(=C2)[N+](=O)[O-])OC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-6-nitro-2-oxo-2H-chromene-3-carboxamide |
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